1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1-Benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a pyridopyrrolopyrimidine core modified with benzyl, methyl, and tetrahydrofuranmethyl substituents. The tetrahydrofuranmethyl group at the carboxamide position distinguishes it from analogs, likely influencing solubility and target interactions .
Synthetic routes for this class of compounds involve condensation of pyrido[1,2-a]pyrimidine precursors with substituted glycinate esters, followed by hydrolysis and coupling with amines . While explicit bioactivity data for this specific compound is absent in the provided evidence, structural analogs demonstrate relevance in medicinal chemistry, particularly as kinase inhibitors or DNA intercalators .
Properties
IUPAC Name |
6-benzyl-12-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-9-10-21-26-22-19(24(30)28(21)14-16)12-20(23(29)25-13-18-8-5-11-31-18)27(22)15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12,14,18H,5,8,11,13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIULVJGBUCLDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5CCCO5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its pharmacological implications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway includes the formation of the pyrido-pyrrolo-pyrimidine core through cyclization and functionalization steps. For instance, a related compound was synthesized via the addition of benzylamine to an isocyanate precursor followed by intramolecular cyclization to yield a carboxamide derivative .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of pyrido-pyrimidines have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of related pyrimidine derivatives has been documented. For instance, compounds with similar scaffolds have been reported to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Specific derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that our compound may also possess similar anti-inflammatory properties.
Enzyme Inhibition
Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed in benzyl-substituted pyridine derivatives. These enzymes are crucial in neurodegenerative diseases such as Alzheimer's. Given the structural similarities, it is plausible that our compound could exhibit dual inhibition activity against these enzymes, potentially offering therapeutic benefits for cognitive decline associated with aging or neurodegeneration .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrido-pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values suggesting strong activity against this cancer type .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of pyrimidine derivatives in carrageenan-induced paw edema models in rats. The compounds demonstrated a notable reduction in inflammation markers compared to controls, highlighting their potential as therapeutic agents for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyrimidine ring or alterations in substituent groups can significantly affect the binding affinity and selectivity towards biological targets.
Scientific Research Applications
The compound 1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications based on available research findings.
Chemical Properties and Structure
The compound features a unique structural framework characterized by a combination of pyrido-pyrrolo and pyrimidine rings, which contribute to its biological activity. The presence of the tetrahydrofuran moiety enhances its solubility and interaction with biological targets.
Molecular Formula
- C : 24
- H : 23
- N : 5
- O : 3
Structural Representation
The structural representation can be visualized using molecular modeling software, which helps in understanding the spatial arrangement of atoms and the potential binding sites for biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, molecular docking studies have been performed on related compounds targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, suggesting a potential role in inhibiting cancer cell proliferation .
Antimicrobial Properties
Research has shown that derivatives of pyrido-pyrrolo compounds possess antimicrobial activities against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence that certain derivatives may exhibit neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress . This application is particularly relevant in the context of neurodegenerative diseases.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a study focused on synthesizing derivatives of the compound, researchers evaluated their efficacy against various cancer cell lines. The synthesized compounds demonstrated IC50 values indicating potent cytotoxicity, suggesting their potential as lead compounds for further development .
Case Study 2: Structure-Activity Relationship (SAR) Studies
A comprehensive SAR study was conducted to determine how modifications to the tetrahydrofuran moiety affect biological activity. Variations in substituents led to changes in potency and selectivity against cancer cells, providing insights for optimizing drug candidates .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Pathways
The synthesis of this polycyclic pyrido-pyrrolo-pyrimidine derivative involves multi-step organic transformations, leveraging both nucleophilic substitution and cyclization strategies. Key steps include:
-
Pyrimidine Core Formation : Constructed via cyclocondensation of substituted pyridine derivatives with pyrrolidine precursors under acidic conditions (e.g., HCl or CF<sub>3</sub>COOH) at 80–100°C .
-
Carboxamide Introduction : Achieved through coupling of the pyrimidine intermediate with tetrahydrofuran-2-ylmethylamine using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous dichloromethane .
-
Benzyl Group Functionalization : Introduced via alkylation or Suzuki-Miyaura cross-coupling reactions, with palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) enabling regioselective substitution at the N1 position .
Functional Group Transformations
The compound’s reactivity is dominated by its pyrimidine core, carboxamide moiety, and tetrahydrofuran substituent:
Mechanistic Insights from Analogous Compounds
Studies on structurally related pyrido-pyrrolo-pyrimidines reveal:
-
Electrophilic Aromatic Substitution : The pyrimidine ring undergoes bromination at C5 or C7 positions using NBS in DMF (yield: 60–75%) .
-
Kinase Inhibition via H-Bonding : The carboxamide group forms critical hydrogen bonds with kinase hinge regions (e.g., PKBβ), as shown in crystallographic studies of analog CCT128930 .
-
Metabolic Stability : Oxidation of the tetrahydrofuran ring by CYP3A4 is a major metabolic pathway, generating γ-lactone derivatives .
Reaction Optimization Data
Critical parameters for key transformations are summarized below:
Stability and Side Reactions
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the pyrrolo-pyrimidine ring, forming 7-methylquinazoline-2,4-dione as a major byproduct .
-
Acid Sensitivity : The tetrahydrofuran ring undergoes partial epimerization under strongly acidic conditions (pH < 2), necessitating pH-controlled reaction environments .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The tetrahydrofuranmethyl group in the target compound introduces an oxygen-rich moiety, likely improving solubility in polar solvents compared to purely aromatic substituents (e.g., 4-methylphenyl in ) .
- Steric Effects : Bulky substituents like isopropylphenyl () or tetrahydrofuranmethyl may hinder binding to flat enzymatic pockets, whereas smaller groups (e.g., ethylphenyl in ) reduce steric interference .
Spectroscopic and Crystallographic Insights
- NMR Analysis : highlights that substituent changes alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating electronic environment modifications. For example, the tetrahydrofuranmethyl group may deshield nearby protons due to its electron-withdrawing ether oxygen .
- Crystallography : Dihedral angles in analogs (e.g., N1—C7—C8—C12 = 105.9° in ) suggest rigid conformations, which could stabilize interactions with biological targets .
Bioactivity Trends (Inferred)
While direct bioactivity data for the target compound is unavailable, related compounds exhibit:
- DNA Interaction : Analogous fused heterocycles () intercalate into DNA via π-π stacking, suggesting the target compound’s benzyl and pyrimidine moieties may confer similar properties .
Q & A
Basic: What synthetic methodologies are employed to prepare 1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
A modular approach involves multi-step heterocyclic condensation. Key steps include:
- Core scaffold assembly : Cyclization of pyridine and pyrrolopyrimidine precursors under acidic or basic conditions.
- Functionalization : Introduction of the benzyl and tetrahydrofuran-methyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for carboxamide formation).
- Purification : Reverse-phase column chromatography (e.g., C18 with acetonitrile/water gradients) is critical for isolating the final compound .
- Characterization : Confirm structure via H/C NMR (assigning peaks for the tetrahydrofuran-methyl group and pyrrolo-pyrimidine core), HRMS for molecular weight validation, and IR for carbonyl group identification .
Basic: How is the structural integrity of the compound validated?
- Spectroscopic profiling :
- X-ray crystallography (if feasible): Resolves spatial arrangement of the fused heterocyclic system.
Advanced: What experimental designs are used to assess its antibiofilm activity?
- Biofilm inhibition assays :
Treat pre-formed biofilms with the compound (10–100 µM) for 24–48 hours.
Quantify biomass reduction via crystal violet staining or confocal microscopy.
Validate with ATP assays to confirm metabolic disruption.
- Key metrics : Compound 6g (structurally analogous) reduced E. coli 311 biofilm by 91.2%, while 6d reduced P. aeruginosa 449 by 78.7% .
Advanced: How do structural modifications influence bioactivity?
- Substituent effects :
- SAR trends : Alkyl chains at position 7 (e.g., methyl vs. ethyl) correlate with biofilm disruption potency. For example, 7-methyl derivatives show higher activity than bulkier substituents .
Advanced: How can synthetic yield and purity be optimized?
- Reaction optimization :
- Solvent selection : Tetrahydrofuran (THF) or DMF improves solubility of intermediates .
- Catalysis : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency for carboxamide formation.
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal temperature (70–90°C) and stoichiometry ratios (1:1.2 for amine coupling) .
- Purification : Gradient elution in HPLC (C18 columns) resolves closely related impurities .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Case example : Discrepancies in S. aureus biofilm inhibition (54–78% reduction in different assays) may arise from:
Advanced: What mechanistic insights exist for its antibiofilm action?
While direct evidence is limited, analogous dihydropyrido-pyrrolo-pyrimidines:
- Target adhesion proteins : Inhibit P. aeruginosa lectin LecA, disrupting biofilm maturation .
- Quorum sensing interference : Downregulate lasI/rhlI genes in luciferase reporter assays .
- Membrane disruption : Synergize with polymyxins in time-kill assays, suggesting pore formation .
Advanced: How to evaluate compound stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
